molecular formula C12H12FNO4S B1621867 ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate CAS No. 849035-83-2

ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B1621867
CAS No.: 849035-83-2
M. Wt: 285.29 g/mol
InChI Key: KBJSJZNRAUFFSD-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom and a methylsulfonyl group in this compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, or transition metal-catalyzed cyclization reactions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group can be esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for sulfonylation and fluorination steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfoxides or sulfones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate involves its interaction with various molecular targets. The fluorine atom and methylsulfonyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

    7-Fluoro-5-(methylsulfonyl)-1H-indole: Lacks the carboxylate group.

    Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate: Positional isomer with the fluorine atom at a different position.

Uniqueness

Ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. The presence of both the fluorine atom and the methylsulfonyl group can enhance its stability and activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 7-fluoro-5-methylsulfonyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4S/c1-3-18-12(15)10-5-7-4-8(19(2,16)17)6-9(13)11(7)14-10/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJSJZNRAUFFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382245
Record name Ethyl 7-fluoro-5-(methanesulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-83-2
Record name Ethyl 7-fluoro-5-(methanesulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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